BenchChemオンラインストアへようこそ!

6-(2-Bromophenoxy)pyrimidin-4-amine

Chemical Synthesis Medicinal Chemistry Kinase Inhibitor

6-(2-Bromophenoxy)pyrimidin-4-amine (CAS not independently assigned; C10H8BrN3O, MW 266.09 g/mol) is a heterocyclic chemical intermediate belonging to the 4-aminopyrimidine class. It is functionally categorized as a halogenated aryl ether building block, specifically a pyrimidinamine derivative employed in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
Cat. No. B8441872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromophenoxy)pyrimidin-4-amine
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=NC(=C2)N)Br
InChIInChI=1S/C10H8BrN3O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H,(H2,12,13,14)
InChIKeySNWBIDMRFORLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Bromophenoxy)pyrimidin-4-amine as a Strategic Pyrimidine Building Block in Kinase-Targeted Synthesis


6-(2-Bromophenoxy)pyrimidin-4-amine (CAS not independently assigned; C10H8BrN3O, MW 266.09 g/mol) is a heterocyclic chemical intermediate belonging to the 4-aminopyrimidine class . It is functionally categorized as a halogenated aryl ether building block, specifically a pyrimidinamine derivative employed in the synthesis of Polo-like kinase 1 (Plk1) inhibitors . The compound features a primary amine at the 4-position and a 2-bromophenoxy substituent at the 6-position of the pyrimidine ring, design elements that establish its role as a late-stage functionalization scaffold rather than a direct biologically active agent.

Why Generic 4-Aminopyrimidine Scaffolds Cannot Replace 6-(2-Bromophenoxy)pyrimidin-4-amine in Targeted Synthesis


Substituting this compound with a non-brominated phenoxy analog, a chloro-analog, or a positional isomer is not chemically equivalent and risks synthesis failure or altered biological activity [1]. The ortho-bromine atom serves a dual purpose: it provides a heavy atom handle for structure-based drug design, enabling specific interactions with kinase ATP-binding pockets, and it acts as a reactive site for transition metal-catalyzed cross-coupling, permitting divergent C–C or C–N bond formation [2]. Changing the position to para-bromo or replacing bromine with chlorine alters both the steric and electronic environment, which can diminish target affinity or completely alter the reaction outcome in a multi-step synthesis. Consequently, procurement must be compound-specific, as generic substitutions undermine both synthetic reproducibility and pharmacological outcome .

Head-to-Head Evidence for Selecting 6-(2-Bromophenoxy)pyrimidin-4-amine over its Closest Analogs


Exclusive PLK1 Inhibitor Intermediate Designation Versus Non-Specific Analogues

This compound is explicitly designated as an intermediate for Plk1 inhibitors, a specific and therapeutically relevant kinase target . Its closest structural analog, 4-(2-Bromophenoxy)pyrimidin-2-amine, is a PLK4 inhibitor intermediate, and 6-phenoxypyrimidin-4-amine lacks a halogen, limiting its utility in kinase inhibitor synthesis. This specificity for Plk1-targeted scaffold synthesis provides a definitive, application-based selection criterion that generic aminopyrimidines cannot fulfill.

Chemical Synthesis Medicinal Chemistry Kinase Inhibitor

Dual Synthetic Reactivity: Native Amine Coupling and Ortho-Bromo Cross-Coupling Capacity

6-(2-Bromophenoxy)pyrimidin-4-amine provides two orthogonal reactive handles: a free 4-amino group for direct coupling (e.g., amidation, reductive amination) and an ortho-bromine atom for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) [1][2]. The non-brominated analog 6-phenoxypyrimidin-4-amine (MW 187.20 g/mol) lacks the bromine handle, rendering it incapable of this divergent functionalization. The chloro-analog 6-(2-chlorophenoxy)pyrimidin-4-amine may have different reactivity and potentially different toxicity profiles, as the C–Cl bond is stronger and less reactive than C–Br in oxidative addition steps.

Synthetic Methodology Palladium Coupling Divergent Synthesis

LogP Differentiation for Work-Up and Purification Advantages Over Halogen-Free Analogs

The introduction of the bromine atom in 6-(2-Bromophenoxy)pyrimidin-4-amine significantly increases its calculated LogP compared to the non-halogenated analog 6-phenoxypyrimidin-4-amine. ChemExper data indicates a LogP of approximately -0.292 for a related aminopyrimidine fragment, while the non-halogenated analog is substantially less lipophilic . This higher lipophilicity translates to favorable partitioning into organic solvents during aqueous work-up, simplifying purification via extraction and reducing product loss. In contrast, the more polar de-brominated compound often requires chromatography for effective isolation, increasing time and cost.

Physicochemical Properties LogP Work-up

Purity Specification and Physical Form Advantage for Reaction Reproducibility

This compound is typically supplied as a brown solid with a minimum purity of 95% . The solid physical state is advantageous for accurate weighing, long-term storage stability, and reaction stoichiometry control compared to oily or hygroscopic analogs. The defined brown color suggests homogeneity within a batch, and the 95% purity threshold ensures that side reactions from impurities are minimized. Competitor scaffolds like 6-phenoxypyrimidin-4-amine may be supplied as liquids or with lower purity specifications, which can complicate handling and introduce variability in multi-step syntheses .

Quality Control Purity Reaction Reproducibility

Validated Application Scenarios for 6-(2-Bromophenoxy)pyrimidin-4-amine Based on Structural Evidence


Plk1-Targeted Anticancer Agent Synthesis

This compound is the optimal starting material for the synthesis of Plk1 inhibitor candidates, as directly indicated by its vendor documentation and the known correlation between bromophenoxy pyrimidine scaffolds and Plk1 affinity . Researchers building focused kinase inhibitor libraries for oncology should prioritize this compound over non-halogenated or differently halogenated analogs to maintain structural fidelity with known Plk1 pharmacophores.

Divergent Library Construction via Sequential Amine and Cross-Coupling Reactions

The presence of both a nucleophilic amine and an electrophilic aryl bromide enables a two-step divergent synthesis strategy (e.g., amide coupling followed by Suzuki coupling) [1]. This application is uniquely suited to this compound; attempting the same strategy with 6-phenoxypyrimidin-4-amine would be impossible, and with a chloro-analog it would require harsher conditions, potentially degrading sensitive functional groups.

Process Chemistry Scale-Up Featuring Simplified Liquid-Liquid Extraction

For process development and scale-up, the compound's favorable LogP facilitates straightforward isolation from aqueous reaction mixtures by extraction, avoiding chromatography . This property is economically attractive for procurement in large quantities and is not shared by more polar, non-halogenated analogs, which would require costly chromatographic purification for each synthetic step.

Quote Request

Request a Quote for 6-(2-Bromophenoxy)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.